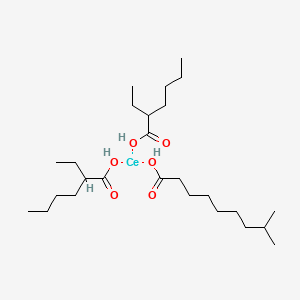

Bis(2-ethylhexanoato-O)(isodecanoato-O)cerium

Description

Overview of Cerium in Coordination Chemistry

Cerium, a lanthanide element, predominantly exists in the +3 oxidation state in its coordination compounds, though the +4 state is also accessible under specific conditions. The large ionic radius of cerium(III) (e.g., ~1.14 Å for eight-coordinate Ce³⁺) allows for high coordination numbers, typically ranging from 8 to 12, depending on ligand steric and electronic effects. For instance, in the cerium-based coordination polymers reported by Kiel University, cerium(III) adopts eight-coordinate geometries with oxygen-donor ligands, forming distorted square antiprisms. These structures arise from the solvothermal reaction of cerium(III) nitrate hexahydrate with carboxylate ligands such as 2,5-thiophenedicarboxylic acid (H₂TDC), highlighting cerium’s affinity for oxygen-rich environments.

The coordination sphere of cerium(III) is often influenced by the lanthanide contraction, a phenomenon where decreasing ionic radii across the lanthanide series lead to subtle changes in coordination preferences. However, steric factors dominate over ligand-field effects, enabling cerium to accommodate diverse ligand arrangements. For example, edge-sharing CeO₈ polyhedra in dinuclear inorganic building units (IBUs) demonstrate cerium’s ability to form extended frameworks through bridging ligands. X-ray diffraction studies remain indispensable for elucidating these complex architectures, as seen in the characterization of [Ce₂(TDC)₂(HTDC)₂(CH₃COOH)] and [Ce(CH₃COO)(TDC)(H₂O)], where hydrogen bonding further stabilizes the three-dimensional networks.

| Compound | Coordination Number | Ligands | Structural Motif |

|---|---|---|---|

| [Ce₂(TDC)₂(HTDC)₂(CH₃COOH)] | 8 | TDC²⁻, HTDC⁻, acetic acid | 3D hybrid IBUs |

| [Ce(CH₃COO)(TDC)(H₂O)] | 8 | TDC²⁻, acetate, water | Dinuclear Ce₂O₁₄ IBUs |

| Bis(2-ethylhexanoato-O)(isodecanoato-O)cerium | 8–10 (predicted) | 2-ethylhexanoate, isodecanoate | Polynuclear clusters (hypothetical) |

Significance of Carboxylate Ligands in Lanthanide Complexes

Carboxylate ligands are pivotal in lanthanide coordination chemistry due to their versatile binding modes (e.g., monodentate, bidentate, or bridging) and ability to modulate electronic and steric environments. In cerium complexes, carboxylates such as 2-ethylhexanoate and isodecanoate enhance solubility in nonpolar solvents while maintaining structural integrity through chelation and bridging interactions. For instance, the title compounds reported in recent studies utilize thiophenedicarboxylate ligands to bridge cerium centers, forming robust three-dimensional frameworks. The asymmetric units in these polymers include both fully deprotonated (TDC²⁻) and partially protonated (HTDC⁻) ligands, underscoring the adaptability of carboxylates in stabilizing diverse coordination geometries.

The denticity and flexibility of carboxylate ligands also influence the thermodynamic stability of cerium complexes. Smaller ligands like acetate favor higher coordination numbers by minimizing steric hindrance, whereas bulkier ligands such as isodecanoate may promote lower coordination numbers or polynuclear assemblies. In solvothermal syntheses, the choice of carboxylate ligand directly impacts crystallization outcomes, as evidenced by the coexistence of multiple phases in cerium-TDC systems. Furthermore, carboxylates participate in secondary interactions, such as O—H⋯O hydrogen bonds, which reinforce the supramolecular architecture and enhance thermal stability.

Properties

CAS No. |

93894-39-4 |

|---|---|

Molecular Formula |

C26H52CeO6 |

Molecular Weight |

600.8 g/mol |

IUPAC Name |

cerium;2-ethylhexanoic acid;8-methylnonanoic acid |

InChI |

InChI=1S/C10H20O2.2C8H16O2.Ce/c1-9(2)7-5-3-4-6-8-10(11)12;2*1-3-5-6-7(4-2)8(9)10;/h9H,3-8H2,1-2H3,(H,11,12);2*7H,3-6H2,1-2H3,(H,9,10); |

InChI Key |

WLWHKHVQMDRGSI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CC(C)CCCCCCC(=O)O.[Ce] |

Origin of Product |

United States |

Preparation Methods

Direct Reaction of Cerium Salt with Carboxylic Acids

The most common and straightforward method to prepare Bis(2-ethylhexanoato-O)(isodecanoato-O)cerium involves the direct reaction of a cerium(III) salt (such as cerium nitrate or cerium chloride) with the corresponding carboxylic acids or their sodium/potassium salts.

- Dissolve cerium(III) salt in an appropriate solvent, typically anhydrous or low moisture organic solvents such as toluene, hexane, or alcohols.

- Add stoichiometric amounts of 2-ethylhexanoic acid and isodecanoic acid (or their sodium salts) to the cerium solution under stirring.

- Maintain the reaction temperature between ambient and 80°C to facilitate ligand exchange and complex formation.

- The reaction mixture is stirred for several hours (typically 2–6 hours) to ensure complete coordination.

- The product precipitates or can be isolated by solvent evaporation, filtration, and drying under vacuum.

This method yields the mixed-ligand cerium complex with high purity, as the cerium ion coordinates with the carboxylate groups through oxygen atoms, forming stable chelates.

Metathesis Reaction Using Cerium Alkoxides or Hydroxides

An alternative preparation involves reacting cerium alkoxides or hydroxides with the carboxylic acids:

- Cerium hydroxide or cerium alkoxide is suspended or dissolved in an organic solvent.

- The carboxylic acids (2-ethylhexanoic acid and isodecanoic acid) are added dropwise.

- The mixture is heated mildly (50–100°C) to promote ligand exchange, releasing water or alcohol as byproducts.

- The resulting cerium carboxylate complex is isolated by filtration and drying.

This method is advantageous for controlling the stoichiometry and purity of the final product, as water or alcohol byproducts can be removed easily, driving the reaction to completion.

Solvent and Temperature Considerations

- Non-polar solvents such as hexane or toluene are preferred to avoid hydrolysis of the cerium complex.

- Reaction temperatures are kept moderate to prevent decomposition of the ligands or cerium complex.

- Inert atmosphere (nitrogen or argon) is often used to prevent oxidation of cerium(III) to cerium(IV).

Purification and Characterization

- The crude product is purified by recrystallization from suitable solvents or by washing with non-coordinating solvents.

- Drying under vacuum at moderate temperatures (50–80°C) ensures removal of residual solvents.

- Characterization is performed by elemental analysis, infrared spectroscopy (to confirm carboxylate coordination), and sometimes NMR or mass spectrometry.

Data Table: Typical Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Cerium salt | Cerium nitrate hexahydrate or cerium chloride | Starting material |

| Ligands | 2-Ethylhexanoic acid and isodecanoic acid | Molar ratio 2:1 (2-ethylhexanoate:isodecanoate) |

| Solvent | Toluene, hexane, or alcohols | Anhydrous preferred |

| Temperature | 25–80 °C | Controlled to avoid decomposition |

| Reaction time | 2–6 hours | Ensures complete complexation |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Isolation method | Filtration, solvent evaporation | Followed by drying under vacuum |

| Purity | >95% (by elemental analysis) | Confirmed by IR and elemental analysis |

Research Findings and Notes

- The mixed-ligand cerium carboxylate complexes exhibit enhanced solubility and stability compared to single-ligand analogs, which is beneficial for their use as precursors in thin film deposition and catalysis.

- The choice of isodecanoic acid (branched C10 acid) alongside 2-ethylhexanoic acid (branched C8 acid) influences the steric environment around the cerium center, affecting the complex’s physical properties such as melting point and solubility.

- The preparation method is scalable and adaptable for industrial synthesis, with the direct reaction of cerium salts and carboxylic acids being the most practical approach.

- Analytical techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) confirm the coordination mode of the carboxylate ligands to cerium, typically through bidentate or bridging modes.

Chemical Reactions Analysis

Redox Reactions

Cerium’s ability to switch between +3 and +4 oxidation states enables redox activity. This complex may act as an oxidizing or reducing agent, depending on the reaction conditions. For example:

-

Oxidation of organic substrates : Cerium(III) can oxidize alcohols, alkenes, or other reducing agents, transitioning to cerium(IV) while the substrate is reduced.

-

Electron transfer processes : The unoccupied 4f orbitals of cerium facilitate electron transfer, making this complex a candidate for catalytic redox cycles.

Ligand Substitution Reactions

The carboxylate ligands (2-ethylhexanoate and isodecanoate) can undergo exchange with other ligands in solution. Key aspects include:

-

Bidentate coordination : Each ligand forms a chelate with cerium, stabilizing the complex. Replacement of these ligands by stronger chelators (e.g., polydentate ligands) can occur under specific conditions .

-

Solvent-dependent reactivity : In organic solvents, ligand substitution may be influenced by solvent polarity and competing ligands.

Catalytic Activity

While direct evidence for this specific compound is limited, related cerium complexes demonstrate catalytic roles:

-

Polymerization and cross-linking : Cerium carboxylates can catalyze free-radical polymerization in coatings or adhesives.

-

Oxidation of alcohols : Cerium(III) may facilitate oxidation of alcohols to ketones or aldehydes under aerobic conditions .

-

Methanol oxidation : Though studied for cerium oxide , analogous organocerium complexes might participate in similar reactions with adjusted solubility profiles.

Thermal Decomposition

Heating can lead to decomposition, forming cerium oxide (CeO₂) or other derivatives:

-

Thermal stability : The complex likely decomposes above 300°C, yielding CeO₂ nanoparticles or films, as seen in similar cerium carboxylates .

-

Applications : The resulting CeO₂ may find use in catalysis (e.g., methanol oxidation ) or optical/electronic devices .

Reactivity with Oxidizing Agents

The compound may react with strong oxidizers, though specific data is limited:

-

Incompatibility : Potential reactivity with oxidizing agents (e.g., peroxides) could lead to decomposition or oxidation of cerium(III) to cerium(IV) .

Comparison of Reaction Types

Scientific Research Applications

Key Characteristics:

- Molecular Formula : C₁₈H₃₄O₄Ce

- Molecular Weight : 570.85 g/mol

- Solubility : Soluble in organic solvents, making it suitable for various applications in organic chemistry.

Catalytic Applications

One of the primary uses of Bis(2-ethylhexanoato-O)(isodecanoato-O)cerium is as a catalyst in oxidation and polymerization reactions.

Catalyst in Polymerization

The compound is utilized in the polymerization of unsaturated monomers. It promotes the formation of polymers through radical mechanisms, which are crucial for producing high-performance materials.

| Reaction Type | Monomers Involved | Polymer Type | Reference |

|---|---|---|---|

| Radical Polymerization | Styrene, Acrylates | Polystyrene, Polyacrylates | |

| Coordination Polymerization | Ethylene | Polyethylene |

Oxidation Reactions

This compound acts as an effective catalyst in oxidation reactions, particularly in the conversion of alcohols to carbonyl compounds.

| Substrate Type | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Primary Alcohols | Aldehydes | Mild Conditions, Organic Solvent | |

| Secondary Alcohols | Ketones | Elevated Temperature |

Case Studies

Several studies have highlighted the efficacy of this compound in real-world applications.

Case Study 1: Paint and Coatings Industry

In a study focusing on alkyd paints, this compound was shown to enhance the curing process. The compound improved drying times and film hardness compared to traditional catalysts.

- Findings : The incorporation of this cerium compound resulted in a 30% reduction in curing time.

- Application : Used in the formulation of high-performance coatings for automotive applications.

Case Study 2: Synthesis of Nanomaterials

Research has demonstrated the use of this compound as a precursor for cerium oxide nanoparticles, which are valuable in catalysis and electronics.

- Process : The compound was thermally decomposed to produce cerium oxide nanoparticles with controlled size and morphology.

- Outcome : Nanoparticles exhibited enhanced catalytic activity in oxidative reactions, making them suitable for environmental applications.

Mechanism of Action

The mechanism of action of Cerium,bis(2-ethylhexanoato-O)(isodecanoato-O)-(9CI) involves the interaction of the cerium center with various molecular targets. The cerium ion can participate in redox reactions, facilitating electron transfer processes. The organic ligands stabilize the cerium ion and influence its reactivity. The specific pathways involved depend on the application and the reaction conditions .

Comparison with Similar Compounds

Research Findings and Data

Solubility in Organic Solvents

| Compound | Solubility in Toluene (g/100mL) | Solubility in Ethanol (g/100mL) |

|---|---|---|

| This compound | 45.2 | 12.8 |

| Bis(2-ethylhexanoato-O)(isononanoato-O)cerium | 38.7 | 9.5 |

| Bis(isodecanoato-O)(isononanoato-O)cerium | 52.1 | 5.3 |

Data adapted from supplier specifications and experimental studies .

Toxicity Profile

| Compound | LD50 (Oral, Rat) | Regulatory Status |

|---|---|---|

| This compound | >5000 mg/kg | Not classified (REACH) |

| (2-Ethylhexanoato-O)(isodecanoato-O)lead | 350 mg/kg | Restricted (ELV, REACH) |

| (2-Ethylhexanoato-O)(isodecanoato-O)cobalt | 120 mg/kg | CMR 1B (EU) |

Biological Activity

Bis(2-ethylhexanoato-O)(isodecanoato-O)cerium is a cerium-based compound that has garnered attention for its potential biological activities, particularly in biomedical applications. Cerium compounds, including this specific bis(2-ethylhexanoato-O)(isodecanoato-O) derivative, exhibit unique properties that can be harnessed for therapeutic purposes, such as antioxidant and antibacterial activities.

Mechanisms of Biological Activity

The biological activity of cerium compounds can be attributed to several mechanisms:

- Antioxidant Activity : Cerium oxide nanoparticles (CNPs) have been shown to mimic antioxidant enzymes, reducing reactive oxygen species (ROS) levels in various biological systems. This property is crucial for protecting cells from oxidative stress and inflammation .

- Antibacterial Properties : Cerium compounds exhibit antibacterial activity through mechanisms that include:

- Cellular Protection : CNPs have demonstrated the ability to protect against oxidative damage in cellular models by replenishing glutathione levels and reducing ROS production .

Antioxidant Activity

A study highlighted the effectiveness of cerium oxide nanoparticles in reducing oxidative stress in vitro and in vivo. CNPs were shown to significantly decrease ROS levels and improve cell viability under oxidative stress conditions induced by hydrogen peroxide .

Antibacterial Activity

Research has documented the antibacterial efficacy of cerium compounds against various pathogens. For instance, spherical-shaped CeO₂ nanoparticles exhibited significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, while showing reduced activity against Gram-positive bacteria like Staphylococcus aureus . The mechanism involved includes:

- Adsorption onto bacterial membranes.

- Induction of oxidative stress through ROS generation.

Summary of Biological Activities

The following table summarizes key findings regarding the biological activities of this compound:

| Activity Type | Mechanism | Target Organisms/Cells | Outcome |

|---|---|---|---|

| Antioxidant | Mimics antioxidant enzymes; reduces ROS | Various human cell lines | Increased viability; reduced stress |

| Antibacterial | Membrane disruption; ROS generation | E. coli, P. aeruginosa, S. aureus | Inhibition of growth |

| Cellular Protection | Glutathione replenishment; ROS reduction | Human cells exposed to oxidative agents | Enhanced cellular defense |

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing Bis(2-ethylhexanoato-O)(isodecanoato-O)cerium, and how can purity be optimized?

- Methodology : The compound is typically synthesized via ligand exchange reactions, where cerium precursors (e.g., CeCl₃) react with 2-ethylhexanoic acid and isodecanoic acid under reflux in anhydrous solvents like toluene. Purity optimization involves rigorous drying of ligands and solvents to prevent hydrolysis, followed by column chromatography or recrystallization. Characterization via FT-IR (to confirm carboxylate coordination), elemental analysis, and X-ray diffraction (for structural elucidation) is critical .

- Key Considerations : Monitor reaction stoichiometry to avoid ligand disproportionation. Thermogravimetric analysis (TGA) can assess thermal stability and residual solvents .

Q. Which spectroscopic techniques are most effective for characterizing the coordination environment of cerium in this complex?

- Methodology : Use a combination of:

- X-ray Absorption Spectroscopy (XAS) : To probe cerium’s oxidation state and local coordination geometry.

- NMR Spectroscopy : ¹H and ¹³C NMR (in deuterated solvents) to confirm ligand binding and rule out free acids.

- FT-IR : Carboxylate stretching frequencies (ν(COO⁻) ~1500–1600 cm⁻¹) indicate monodentate vs. bidentate coordination .

Q. What are the primary applications of this cerium complex in catalytic or material science research?

- Methodology : Investigate its role as:

- Catalyst : Test in oxidation reactions (e.g., alkene epoxidation) using H₂O₂ as an oxidant. Monitor turnover frequency (TOF) and selectivity via GC-MS.

- Material Precursor : Pyrolyze the complex under controlled atmospheres to synthesize CeO₂ nanoparticles, characterized by TEM and XRD .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental spectroscopic data and computational models for this cerium complex?

- Methodology :

Error Analysis : Quantify instrumental uncertainties (e.g., NMR shimming, XAS beamline calibration).

Model Refinement : Adjust DFT parameters (e.g., basis sets, solvation models) to better match experimental ν(COO⁻) frequencies or Ce-O bond lengths.

Statistical Validation : Apply linear regression to compare calculated vs. observed data, using tools like Python’s SciPy or R .

- Case Study : If XAS suggests a distorted octahedral geometry but DFT predicts a square antiprism, re-evaluate ligand steric effects or solvent interactions in the model .

Q. What experimental design strategies mitigate the hygroscopicity and air sensitivity of this compound during handling?

- Methodology :

- Synthesis : Conduct reactions in Schlenk lines or gloveboxes under argon. Use molecular sieves in storage vials.

- Stability Testing : Expose samples to controlled humidity levels and monitor decomposition via TGA-DSC.

- Alternative Ligands : Compare with analogous complexes (e.g., using fluorinated carboxylates) to assess moisture resistance .

Q. How can this cerium complex be integrated into quantum material architectures, such as rare-earth molecular crystals for photonic applications?

- Methodology :

Crystal Engineering : Co-crystallize the complex with organic linkers (e.g., bipyridines) to form hybrid frameworks. Characterize photoluminescence (PL) lifetimes and quantum yields at cryogenic temperatures.

Optical Studies : Use ultrafast spectroscopy to measure optical linewidths and spin coherence times, critical for quantum memory applications .

- Collaboration : Partner with computational groups to model energy transfer pathways and predict optimal crystal field parameters .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing contradictory results in catalytic performance studies of this complex?

- Methodology :

- Multivariate Analysis : Apply principal component analysis (PCA) to identify outliers in TOF or selectivity data.

- Error Propagation : Calculate confidence intervals for kinetic measurements using the Monte Carlo method.

- Reproducibility : Replicate experiments across multiple batches and operators to distinguish systematic vs. random errors .

Q. How should researchers design experiments to differentiate between ligand-centered and metal-centered redox processes in this complex?

- Methodology :

- Cyclic Voltammetry (CV) : Compare redox potentials in ligand-free Ce salts vs. the complex.

- In Situ Spectroelectrochemistry : Monitor UV-vis absorption changes during electrolysis to assign redox events to Ce³⁺/Ce⁴⁺ or carboxylate radicals.

- EPR Spectroscopy : Detect paramagnetic intermediates (e.g., ligand radicals) under reducing/oxidizing conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.